2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound characterized by its multiple halogen substitutions and hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves the reaction of 2,6-dibromo-4-chloroaniline with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then reacted with hydrazine hydrate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitutions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic rings and hydrazide group enable it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-chlorophenol
- 2,4-Dichlorobenzaldehyde
- Hydrazine derivatives
Uniqueness
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of halogenated aromatic rings and hydrazide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H10Br2Cl3N3O |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-chloroanilino)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H10Br2Cl3N3O/c16-11-3-10(19)4-12(17)15(11)21-7-14(24)23-22-6-8-1-2-9(18)5-13(8)20/h1-6,21H,7H2,(H,23,24)/b22-6+ |
InChI Key |
OLTILGDKWFKEFI-GEVRCRHISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.